AH 11110 Hydrochloride
Overview
Description
AH 11110 Hydrochloride is a subtype-selective ligand for the α1B-adrenoceptor . It is non-selective between α1 subtypes and α2 receptors in smooth muscle preparations .
Molecular Structure Analysis
The chemical name for AH 11110 Hydrochloride is 4-Imino-1-(2-phenylphenoxy)-4-piperidinebutan-2-ol hydrochloride . The molecular weight is 374.91 . The empirical formula is C21H26N2O2.HCl .
Physical And Chemical Properties Analysis
AH 11110 Hydrochloride is a solid substance . It is soluble in water to about 2.5 mg/mL and insoluble in DMSO . It should be stored at room temperature .
Scientific Research Applications
1. Interaction with Human Serum Albumin
A. Radha et al. (2021) investigated the molecular interactions of Acebutolol Hydrochloride (AH) with human serum albumin (HSA) using various methods like UV–vis, fluorescence quenching, circular dichroism (CD), and isothermal titration calorimetry. Their study provided insights into the binding mechanism and activity of AH with HSA, crucial for understanding its pharmacodynamics.
2. Phase Transformation in Mineral Leaching
In the context of mineral leaching, T. Feldmann and G. Demopoulos (2012) discussed the role of AH in the HCl regeneration process, particularly focusing on the phase transformation kinetics relating to the reaction of CaCl2 solution with sulfuric acid. The presence of AH seed significantly affected the transformation kinetics of calcium sulfate phases, which is critical in optimizing the process economics of mineral leaching (Feldmann & Demopoulos, 2012).
3. Role in Toxicology and Physiology
AH receptors, a part of the toxicological response to environmental chemicals like dioxins and biphenyls, have been extensively studied. Allan Okey, David Riddick, and Patricia Harper (1994) provided insights into the molecular biology of the AH receptor and its role in cell proliferation and differentiation (Okey, Riddick, & Harper, 1994). Understanding this receptor is crucial for comprehending the physiological and toxicological responses to various environmental contaminants.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17;/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHGFIXWBLHHQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432694 | |
Record name | AH 11110 HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AH 11110 Hydrochloride | |
CAS RN |
179388-65-9 | |
Record name | AH 11110 HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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